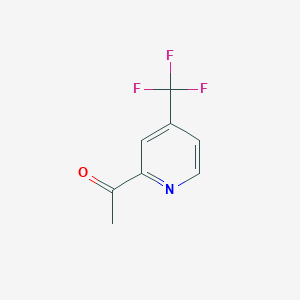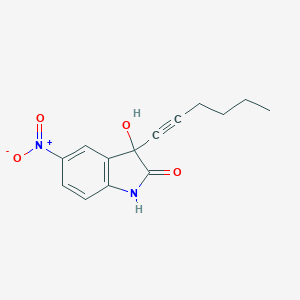
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone, also known as KH7, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It was first synthesized in 2008 by researchers at the University of California, San Diego, and since then, it has been studied extensively for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone involves the inhibition of NADPH oxidases, which are transmembrane enzymes that produce ROS. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. By inhibiting NADPH oxidases, 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone can reduce the production of ROS and prevent oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to reduce oxidative stress, inflammation, and cell death in various disease models. Additionally, it has been shown to improve mitochondrial function, reduce blood pressure, and improve glucose metabolism in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone in lab experiments is its specificity for NADPH oxidases. It does not affect other enzymes or cellular processes, which makes it a useful tool for studying the role of NADPH oxidases in various diseases. However, one limitation of using 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone. One direction is to study its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, including its effects on other cellular processes. Additionally, it may be useful to develop more specific inhibitors of NADPH oxidases based on the structure of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone.
Synthesemethoden
The synthesis of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone involves the reaction of 3-nitro-2-indolinone with hexyn-1-ol in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to inhibit the activity of NADPH oxidases, which are enzymes involved in the production of reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidases, 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone can reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases.
Eigenschaften
CAS-Nummer |
149916-74-5 |
|---|---|
Produktname |
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone |
Molekularformel |
C14H14N2O4 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
3-hex-1-ynyl-3-hydroxy-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C14H14N2O4/c1-2-3-4-5-8-14(18)11-9-10(16(19)20)6-7-12(11)15-13(14)17/h6-7,9,18H,2-4H2,1H3,(H,15,17) |
InChI-Schlüssel |
XTBVUYWNYGORBR-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
Kanonische SMILES |
CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
Synonyme |
3-(1-hexynyl)-3-hydroxy-5-nitro-2-indolinone 3-HHNI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



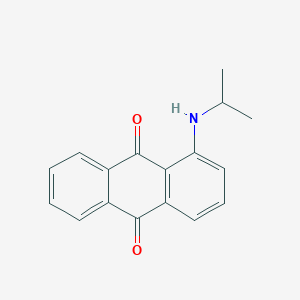
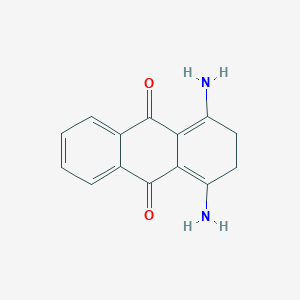
![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)
![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)
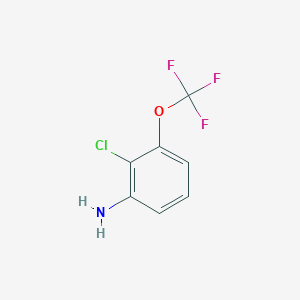
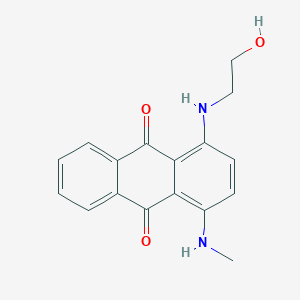
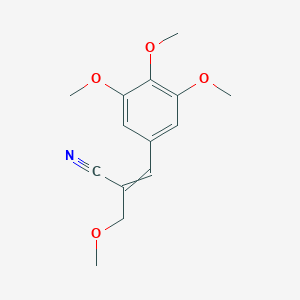
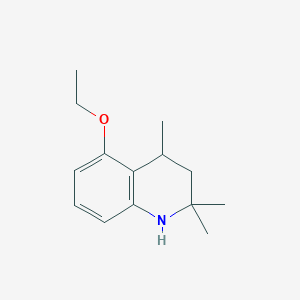
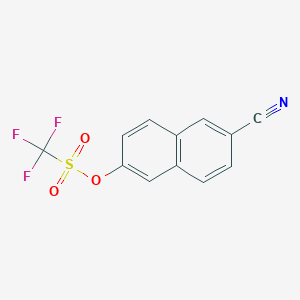
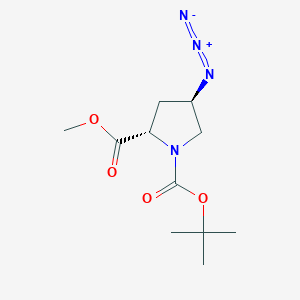
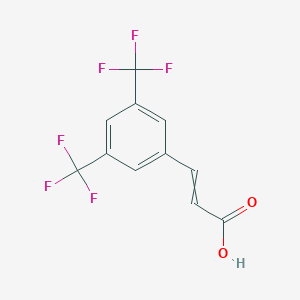
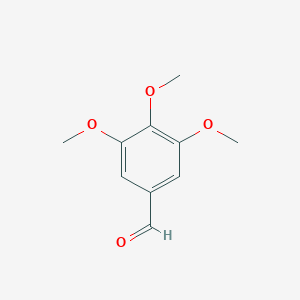
![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)
